molecular formula C10H15NO5 B6205576 1-{[(tert-butoxy)carbonyl]amino}-3-oxocyclobutane-1-carboxylic acid CAS No. 1780105-40-9

1-{[(tert-butoxy)carbonyl]amino}-3-oxocyclobutane-1-carboxylic acid

Cat. No.: B6205576
CAS No.: 1780105-40-9
M. Wt: 229.2
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Description

1-{[(tert-Butoxy)carbonyl]amino}-3-oxocyclobutane-1-carboxylic acid is a synthetic organic compound with the molecular formula C10H15NO5. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[(tert-butoxy)carbonyl]amino}-3-oxocyclobutane-1-carboxylic acid typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction of alkenes.

    Introduction of the Oxo Group: The oxo group is introduced via oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Amination and Protection: The amino group is introduced through amination reactions, followed by protection with a tert-butoxycarbonyl (Boc) group to prevent unwanted side reactions.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-{[(tert-Butoxy)carbonyl]amino}-3-oxocyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can replace the Boc-protected amino group with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

1-{[(tert-Butoxy)carbonyl]amino}-3-oxocyclobutane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential as a building block in drug development, particularly in the synthesis of protease inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-{[(tert-butoxy)carbonyl]amino}-3-oxocyclobutane-1-carboxylic acid exerts its effects involves its ability to participate in various chemical reactions due to its reactive functional groups. The Boc-protected amino group can be deprotected under acidic conditions, allowing the free amino group to interact with biological targets. The oxo group can engage in hydrogen bonding and other interactions with enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    1-{[(tert-Butoxy)carbonyl]amino}-2-oxocyclobutane-1-carboxylic acid: Similar structure but with a different position of the oxo group.

    1-{[(tert-Butoxy)carbonyl]amino}-3-oxocyclopentane-1-carboxylic acid: Similar structure but with a five-membered ring instead of a four-membered ring.

Uniqueness

1-{[(tert-Butoxy)carbonyl]amino}-3-oxocyclobutane-1-carboxylic acid is unique due to its specific ring size and functional group arrangement, which confer distinct reactivity and stability properties. This makes it particularly useful in synthetic organic chemistry and pharmaceutical research.

Properties

CAS No.

1780105-40-9

Molecular Formula

C10H15NO5

Molecular Weight

229.2

Purity

95

Origin of Product

United States

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